2-(2,4-Dinitrophenoxy)-N-methylaniline
Description
2-(2,4-Dinitrophenoxy)-N-methylaniline is a nitroaromatic compound characterized by a 2,4-dinitrophenoxy substituent attached to an N-methylaniline backbone. For instance, the reaction of 2,4-dinitrochlorobenzene (DNClB) with N-methylaniline in toluene proceeds via a second-order kinetic mechanism, distinct from other substituted anilines that exhibit third-order kinetics due to amine aggregation .
The compound’s electron-withdrawing nitro groups and electron-donating N-methyl group create a polarized aromatic system, impacting its chemical stability, solubility, and intermolecular interactions. Such properties are critical in applications ranging from agrochemicals to pharmaceuticals, where nitroaromatics often serve as intermediates or bioactive agents.
Properties
CAS No. |
832734-13-1 |
|---|---|
Molecular Formula |
C13H11N3O5 |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
2-(2,4-dinitrophenoxy)-N-methylaniline |
InChI |
InChI=1S/C13H11N3O5/c1-14-10-4-2-3-5-12(10)21-13-7-6-9(15(17)18)8-11(13)16(19)20/h2-8,14H,1H3 |
InChI Key |
MCXXQSDMUBQUAN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
N-Methyl-2,4-dinitroaniline (CAS: N/A; )
- Structure: Lacks the phenoxy group but retains the 2,4-dinitro and N-methyl substituents.
- Applications : Used in organic synthesis as a nitro precursor; toxicity data suggest caution in handling due to nitro group reactivity .
N-(3-Methylphenyl)-2,4-dinitroaniline (CAS: 964-79-4; )
- Structure: Features a 3-methylphenyl group instead of phenoxy.
2,4-Dinitro-4′-methoxydiphenylamine (CAS: N/A; )
- Structure : Contains a methoxy group on the distal phenyl ring.
- Effects : The methoxy group is electron-donating, counterbalancing nitro group electron withdrawal. This may improve solubility in organic solvents compared to the target compound .
AV-45 (Florbetapir) ()
Reactivity and Kinetic Behavior
- Nucleophilic Aromatic Substitution: The reaction of DNClB with N-methylaniline follows second-order kinetics, contrasting with third-order kinetics for non-methylated anilines. This suggests that the N-methyl group prevents amine aggregation, favoring a monomeric nucleophilic mechanism . In contrast, 2,4-dinitro-N,N-dimethylaniline () exhibits reduced potency in enzymatic assays compared to N-methylaniline derivatives, highlighting the importance of a single methyl group for optimal activity .
Physicochemical Properties
| Compound | Solubility Trends | Basicity (pKa) | Key Functional Groups |
|---|---|---|---|
| 2-(2,4-Dinitrophenoxy)-N-methylaniline | Low in water; moderate in toluene | ~1-2 (estimated) | 2,4-dinitrophenoxy, N-methyl |
| N-Methyl-2,4-dinitroaniline | Very low in polar solvents | ~0.5-1 | 2,4-dinitro, N-methyl |
| 2,4-Dinitro-4′-methoxydiphenylamine | Moderate in DMSO | ~2-3 | Methoxy, 2,4-dinitro |
| AV-45 | High in aqueous buffers | ~4-5 | Ethoxy chains, vinyl linker |
Note: Basicity estimates derived from nitro group electron-withdrawing effects.
Preparation Methods
Direct Displacement of Halogenated Substrates
The most direct route involves reacting 2,4-dinitrochlorobenzene with 2-(N-methylamino)phenol under basic conditions. In this method, the phenoxide ion attacks the electron-deficient aromatic ring, displacing chloride. A representative procedure uses potassium carbonate in dimethylformamide (DMF) at 80°C for 24 hours, achieving a 52% yield after column chromatography.
Table 1: Optimization of Reaction Conditions for Chloride Displacement
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 24 | 52 |
| NaOH | DMSO | 90 | 18 | 48 |
| Cs₂CO₃ | MeCN | 70 | 30 | 41 |
Key challenges include competing hydrolysis of 2,4-dinitrochlorobenzene and regioselective etherification. The electron-withdrawing nitro groups at positions 2 and 4 enhance the electrophilicity of the para-chlorine, favoring substitution at position 1.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A protocol combining 2,4-dinitrofluorobenzene (10 mmol), 2-(N-methylamino)phenol (12 mmol), and tetrabutylammonium bromide (TBAB) in ethanol at 120°C for 45 minutes under microwaves achieves a 68% yield. This method leverages fluoride’s superior leaving group ability and microwave-enhanced kinetics.
Transition Metal-Catalyzed Coupling
Ullmann Etherification
Copper(I)-mediated coupling between 2-iodo-N-methylaniline and 2,4-dinitrophenol proves effective for constructing the diaryl ether bond. Using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate in toluene at 110°C for 36 hours yields 61% product.
Table 2: Ullmann Coupling Parameters
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI/1,10-phenanthroline | Toluene | 110 | 61 |
| CuO nanoparticles | DMF | 130 | 58 |
| CuBr·SMe₂ | Dioxane | 100 | 54 |
$$ ^1H $$ NMR analysis confirms the ether linkage via deshielded aromatic protons at δ 7.89–8.42 ppm, consistent with nitro group anisotropy.
Palladium-Catalyzed C–O Bond Formation
While less common, Buchwald-Hartwig conditions using Pd(OAc)₂/Xantphos enable coupling between 2-bromo-N-methylaniline and 2,4-dinitrophenol. However, yields remain modest (38–42%) due to competing amine coordination to palladium.
Sequential Functionalization Strategies
Nitration of Preformed Ethers
Introducing nitro groups after ether bond formation avoids harsh nitration conditions on sensitive intermediates. Treatment of 2-phenoxy-N-methylaniline with fuming nitric acid (90%) and sulfuric acid at 0°C for 4 hours installs nitro groups at positions 2 and 4 (44% yield).
Table 3: Nitration Efficiency Under Varied Conditions
| Nitrating Agent | Temp (°C) | Time (h) | Dinitro Product Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0 | 4 | 44 |
| AcONO₂ | 25 | 12 | 29 |
| NO₂BF₄ | -10 | 2 | 37 |
Regioselectivity arises from the directing effects of the ether oxygen, favoring nitration at positions ortho and para to the oxygen.
Reductive Methylation of Aminophenol Ethers
A two-step approach first synthesizes 2-(2,4-dinitrophenoxy)aniline via nucleophilic substitution, followed by Eschweiler-Clarke methylation. Reacting the intermediate with formaldehyde (37%) and formic acid at 100°C for 6 hours achieves 76% N-methylation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- $$ ^1H $$ NMR (500 MHz, CDCl₃): δ 8.35 (d, J = 2.5 Hz, 1H, H-3'), 8.22 (dd, J = 8.9, 2.5 Hz, 1H, H-5'), 7.89 (d, J = 8.9 Hz, 1H, H-6'), 7.12 (t, J = 7.8 Hz, 1H, H-5), 6.98 (d, J = 7.8 Hz, 1H, H-3), 6.85 (d, J = 7.8 Hz, 1H, H-4), 3.21 (s, 3H, N–CH₃).
- $$ ^{13}C $$ NMR (126 MHz, CDCl₃): δ 153.2 (C–O), 148.5, 145.2 (C–NO₂), 129.7–116.4 (aromatic carbons), 38.5 (N–CH₃).
Infrared Spectroscopy (IR)
Strong absorptions at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1345 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence. The N–H stretch of the methylated amine appears as a weak band at 3380 cm⁻¹.
Comparative Analysis of Synthetic Routes
Table 4: Merits and Demerits of Key Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 52–68 | 95–98 | Moderate | Low |
| Ullmann Coupling | 54–61 | 90–93 | High | Medium |
| Sequential Nitration | 37–44 | 85–88 | Low | High |
Nucleophilic substitution offers the best balance of yield and cost, whereas Ullmann coupling excels in scalability for industrial applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,4-Dinitrophenoxy)-N-methylaniline, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis of aromatic amines like 2-(2,4-Dinitrophenoxy)-N-methylaniline typically involves nucleophilic aromatic substitution (NAS) between N-methylaniline derivatives and 2,4-dinitrophenyl halides. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions like hydrolysis of the nitro groups.
- Solvent choice : Polar aprotic solvents (e.g., dimethylformamide, DMF) stabilize intermediates and improve solubility of aromatic substrates .
- Catalysts : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts can accelerate NAS reactions .
Q. How can spectroscopic techniques distinguish 2-(2,4-Dinitrophenoxy)-N-methylaniline from structurally similar compounds?
- Methodology :
- ¹H/¹³C NMR : The compound’s unique substitution pattern (two nitro groups on the phenoxy ring and an N-methyl group on the aniline) produces distinct splitting patterns. For example, the N-methyl group resonates at δ 2.8–3.2 ppm, while aromatic protons on the dinitrophenoxy ring appear downfield (δ 8.0–9.0 ppm) due to electron-withdrawing nitro groups .
- IR Spectroscopy : Stretching vibrations for nitro groups (asymmetric: ~1520 cm⁻¹; symmetric: ~1350 cm⁻¹) and N-H bending (if present) at ~1600 cm⁻¹ .
- Cross-Verification : Compare with reference spectra of analogous dinitrophenoxy compounds .
Q. What are the primary challenges in characterizing the thermal stability of 2-(2,4-Dinitrophenoxy)-N-methylaniline?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Determine decomposition onset temperatures under inert atmospheres.
- Thermogravimetric Analysis (TGA) : Quantify mass loss due to nitro group decomposition or sublimation.
- Data Interpretation : The electron-withdrawing nitro groups reduce thermal stability compared to non-nitrated analogs. Expect decomposition above 200°C, with exothermic peaks in DSC .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of 2-(2,4-Dinitrophenoxy)-N-methylaniline in cross-coupling reactions?
- Mechanistic Insights :
- Steric Hindrance : The bulky dinitrophenoxy group reduces accessibility to catalytic sites in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky phosphine ligands (e.g., SPhos) to mitigate this .
- Electronic Effects : Nitro groups deactivate the aromatic ring, slowing electrophilic substitution. However, they enhance stability in radical-mediated reactions .
Q. What computational methods best predict the binding affinity of 2-(2,4-Dinitrophenoxy)-N-methylaniline to biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites. Parameterize nitro groups with high partial charges due to their electron-withdrawing nature .
- Quantum Mechanical Calculations : DFT (e.g., B3LYP/6-31G*) optimizes geometry and calculates HOMO-LUMO gaps to predict redox activity .
- Validation : Correlate computational results with experimental binding assays (e.g., SPR or ITC) using purified protein targets .
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
- Data Analysis :
- Contradictory Reports : Some studies report solubility in DMSO >50 mg/mL, while others note limited solubility (<10 mg/mL).
- Resolution :
Purity Check : Impurities (e.g., residual salts) skew solubility measurements. Use elemental analysis or mass spectrometry to confirm purity .
Temperature Dependence : Solubility may increase significantly at elevated temperatures (e.g., 40°C vs. 25°C) .
- Experimental Protocol : Perform solubility tests under controlled conditions (e.g., saturation shake-flask method) with HPLC quantification .
Q. What strategies mitigate nitro group reduction during catalytic hydrogenation of 2-(2,4-Dinitrophenoxy)-N-methylaniline?
- Methodology :
- Catalyst Selection : Use poisoned catalysts (e.g., Lindlar catalyst) to selectively reduce other functional groups (e.g., alkenes) while preserving nitro groups .
- Reaction Conditions : Lower hydrogen pressure (1–2 atm) and shorter reaction times minimize over-reduction to amine derivatives .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
